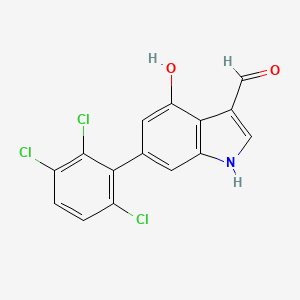
4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a hydroxy group, a trichlorophenyl group, and a carboxaldehyde group attached to the indole ring. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would include 2,3,6-trichlorophenylhydrazine and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a strong acid like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography would be employed to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxaldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Formation of a ketone or carboxylic acid
Reduction: Formation of a primary alcohol
Substitution: Formation of substituted indole derivatives
Aplicaciones Científicas De Investigación
4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, indole derivatives are known to interact with the aryl hydrocarbon receptor, modulating immune responses and inflammation . The exact mechanism may vary depending on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-carbaldehyde: A related compound with similar structural features but lacking the hydroxy and trichlorophenyl groups.
Indole-3-carboxaldehyde: Another similar compound used in the synthesis of various bioactive molecules.
Uniqueness
4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde is unique due to the presence of the hydroxy and trichlorophenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C15H8Cl3NO2 |
|---|---|
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
4-hydroxy-6-(2,3,6-trichlorophenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H8Cl3NO2/c16-9-1-2-10(17)15(18)13(9)7-3-11-14(12(21)4-7)8(6-20)5-19-11/h1-6,19,21H |
Clave InChI |
JYQVICLIOIWEHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)C2=CC3=C(C(=C2)O)C(=CN3)C=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2,5-Dichlorophenyl)methylidene]piperidine](/img/structure/B13081038.png)
![Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine](/img/structure/B13081041.png)
![2-[(But-3-yn-1-yl)amino]-5-fluoropyridine-3-carboxylic acid](/img/structure/B13081044.png)

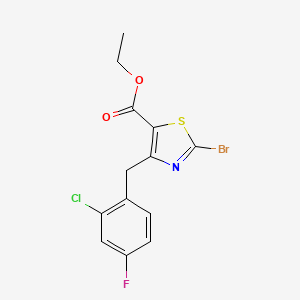
![tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13081054.png)
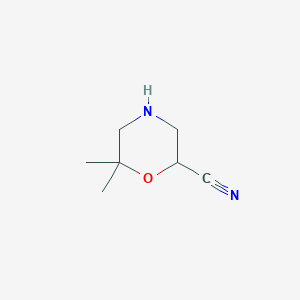
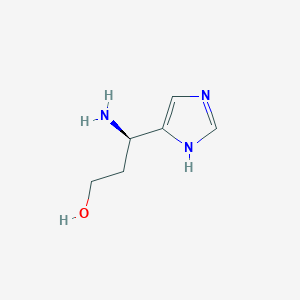
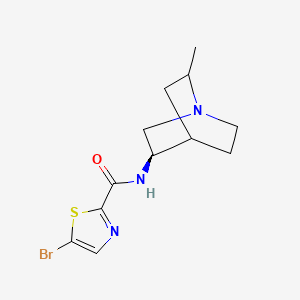


![1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane](/img/structure/B13081089.png)
